5,5'-Dibromo-bapta

描述

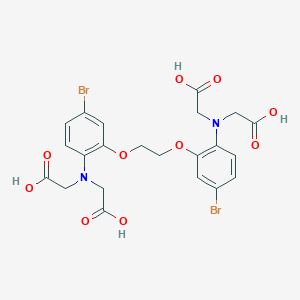

5,5’-Dibromo-bapta: is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid), a well-known calcium chelator. This compound is specifically designed to bind calcium ions with high affinity, making it a valuable tool in various scientific research applications. The addition of bromine atoms at the 5 and 5’ positions enhances its properties, making it more effective in certain experimental conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo-bapta typically involves the bromination of BAPTA. The process begins with the preparation of BAPTA, followed by the introduction of bromine atoms at the 5 and 5’ positions. This can be achieved through a bromination reaction using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of 5,5’-Dibromo-bapta follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities.

化学反应分析

Types of Reactions: 5,5’-Dibromo-bapta primarily undergoes chelation reactions, where it binds to calcium ions to form stable complexes. This chelation process is crucial for its function as a calcium indicator and buffer.

Common Reagents and Conditions:

Chelation: The primary reaction involves the binding of calcium ions to the carboxylate groups of 5,5’-Dibromo-bapta. This reaction typically occurs in aqueous solutions at physiological pH.

Major Products: The major product of interest is the calcium-bound form of 5,5’-Dibromo-bapta, which is used in various experimental setups to study calcium dynamics.

科学研究应用

Calcium Chelation and Buffering

Mechanism of Action:

5,5'-Dibromo-BAPTA effectively binds to free calcium ions (Ca²⁺) in solutions, reducing the available concentration of calcium. This property is crucial for studying cellular processes dependent on calcium signaling.

Applications:

- Calcium Buffers: The compound is used to create buffers that maintain stable calcium levels, which are essential for experiments involving cellular signaling and muscle contraction .

- Cellular Studies: Researchers inject or incubate cells with this compound to control cytosolic calcium concentrations, enabling studies on neurotransmission and enzyme activation .

Neuroprotection Studies

This compound has been shown to protect neurons from excitotoxicity and ischemic injury. Its intermediate affinity for Ca²⁺ allows it to mitigate harmful calcium influx during pathological conditions without significantly altering baseline intracellular calcium levels .

Plant Physiology Research

In plant biology, this compound has been employed to investigate pollen tube growth and the role of calcium in cellular processes. Studies demonstrate that the application of this chelator can disrupt normal growth patterns by affecting intracellular calcium gradients .

Developmental Biology

Research indicates that this compound plays a significant role in developmental processes such as cytokinesis. It has been used to explore the relationship between calcium transients and cellular division dynamics, revealing insights into how calcium influences furrow deepening during cell division .

Comparative Properties of BAPTA Derivatives

The following table summarizes the key properties of this compound compared to other BAPTA derivatives:

| Chelator | Dissociation Constant (Kd) | Selectivity | Notes |

|---|---|---|---|

| BAPTA | 160 nM | Moderate | Parent compound; less effective than dibromo derivative |

| This compound | 1.6 µM | High | Enhanced chelation properties due to bromination |

| 5,5'-Dimethyl-BAPTA | 40 nM | Very High | Most potent BAPTA derivative |

| EGTA | 200 nM | Moderate | More selective for Ca²⁺ over Mg²⁺ |

Case Studies

- Neuroprotection Against Excitotoxicity:

- Pollen Tube Growth Dynamics:

- Cytokinetic Processes:

作用机制

Mechanism: 5,5’-Dibromo-bapta exerts its effects by binding to calcium ions through its carboxylate groups. This binding forms a stable complex, effectively sequestering calcium ions and preventing them from participating in other biochemical reactions. The compound’s high affinity for calcium ensures that it can effectively buffer calcium concentrations in various experimental conditions.

Molecular Targets and Pathways: The primary molecular target of 5,5’-Dibromo-bapta is free calcium ions in the cytosol. By binding to these ions, the compound modulates calcium-dependent signaling pathways, affecting processes such as enzyme activation, gene expression, and cellular motility.

相似化合物的比较

BAPTA: The parent compound, BAPTA, is also a calcium chelator but lacks the bromine atoms, making it less effective in certain conditions.

5,5’-Difluoro-bapta: This derivative has fluorine atoms instead of bromine, offering different binding properties and applications.

5,5’-Dimethyl-bapta: Another derivative with methyl groups, providing unique characteristics for specific experimental needs.

Uniqueness: 5,5’-Dibromo-bapta stands out due to its enhanced binding affinity for calcium ions, attributed to the presence of bromine atoms. This makes it particularly useful in experiments requiring precise control of calcium levels and in environments where other chelators may not perform as effectively.

生物活性

5,5'-Dibromo-BAPTA is a specialized calcium chelator that has garnered attention in biochemical research due to its ability to regulate intracellular calcium levels. This compound is a derivative of BAPTA (bis-(o-aminophenoxy)ethane)-N,N,N',N'-tetraacetic acid, modified with bromine atoms at the 5 and 5' positions, enhancing its chelation properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with other chelators.

- Chemical Formula : C22H22Br2N2O10

- Molecular Weight : 786.59 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water; membrane-impermeant

This compound functions primarily through its high-affinity binding to calcium ions (Ca²⁺). The compound has a dissociation constant () of approximately 3.6 µM in the absence of magnesium ions, indicating strong binding affinity. The chelation process can be represented as follows:

This reversible binding allows researchers to manipulate free calcium concentrations in experimental settings, facilitating studies on calcium-dependent processes such as neurotransmitter release and muscle contraction.

Applications in Research

The unique properties of this compound make it an invaluable tool in various research areas:

- Calcium Signaling Studies : By controlling intracellular calcium levels, researchers can investigate the role of calcium in cellular signaling pathways.

- Neurobiology : It is used to study synaptic transmission and plasticity by modulating calcium influx in neurons.

- Cardiovascular Research : The compound aids in exploring the mechanisms of cardiac muscle contraction and relaxation.

Comparative Analysis with Other Chelators

A comparison of this compound with other calcium chelators highlights its unique advantages:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| BAPTA | Parent compound | Less potent as a chelator without bromination |

| EGTA | Similar mechanism | More selective for calcium over magnesium |

| TPEN | Different backbone | Stronger binding affinity for zinc ions |

The bromination in this compound enhances its effectiveness as a chelator compared to non-brominated analogs like BAPTA.

Case Studies

-

Calcium Buffering in Neurons :

A study demonstrated that the application of this compound significantly altered neurotransmitter release patterns by tightly regulating intracellular calcium levels during synaptic activity. This highlighted the compound's potential for dissecting calcium's role in synaptic plasticity. -

Muscle Contraction Mechanisms :

In cardiac myocytes, researchers used this compound to manipulate intracellular calcium concentrations. The results showed a clear correlation between altered calcium levels and changes in contraction strength, providing insights into cardiac physiology.

属性

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRRYZOCJDOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Br2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149566 | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111248-72-7 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。